Picoplatin (cis-amminedichlorido(2-methylpyridine)platinum(II)) is a platinum(II) complex structurally analogous to cisplatin but incorporating a sterically hindering 2-methylpyridine ligand. [, , ] This structural modification aims to overcome resistance mechanisms commonly associated with cisplatin and other platinum-based anticancer agents. [] Picoplatin belongs to a class of compounds known as "sterically hindered" platinum complexes, designed to evade inactivation by thiol-containing molecules like glutathione. [, , , ]
Picoplatin is derived from the parent compound cisplatin but features sterically hindered ligands that enhance its pharmacological properties. It falls under the category of metallodrugs, which are metal-containing compounds used in medicinal chemistry, particularly in cancer therapy. The structural modifications in picoplatin facilitate improved cellular uptake and DNA binding, contributing to its efficacy against resistant cancer cell lines .
The synthesis of picoplatin typically involves the reaction of potassium tetranitroplatinate with 2-methylpyridine and ammonia. The general method can be summarized as follows:
Specific parameters such as temperature (typically room temperature or slightly elevated), reaction time (several hours), and solvent choice (often dimethyl sulfoxide or water) are critical for maximizing yield and purity .
Picoplatin's molecular structure consists of a platinum atom coordinated to two chloride ions, one 2-methylpyridine ligand, and one ammonia molecule. This configuration allows for a square planar geometry typical of platinum(II) complexes.
The steric hindrance provided by the 2-methylpyridine ligand is crucial for its activity, as it influences the drug's ability to form adducts with DNA while minimizing deactivation by cellular thiols .
Picoplatin's mechanism of action primarily involves the formation of covalent bonds with DNA, leading to cross-linking that disrupts replication and transcription processes in cancer cells. This action triggers cellular responses that can result in apoptosis or programmed cell death.
Picoplatin has been investigated for various applications within oncology:
Picoplatin’s development emerged from systematic efforts to overcome the two primary limitations of existing platinum agents: dose-limiting toxicities (notably nephrotoxicity and neurotoxicity) and intrinsic or acquired resistance. Chemically designated as cis-[amminedichloro(2-methylpyridine)platinum(II)], picoplatin retains the cis geometry fundamental to platinum-DNA binding but strategically substitutes one ammine ligand in cisplatin with a bulky 2-methylpyridine (2-methylpyridine) group [1] [4] [9]. This structural innovation introduced significant steric hindrance around the platinum coordination sphere.
The core scientific rationale centered on mitigating platinum deactivation by intracellular thiol-containing molecules, particularly glutathione (GSH) and metallothioneins. Elevated levels of these nucleophiles are a well-established resistance mechanism; they rapidly bind to cisplatin and carboplatin, forming inactive platinum-thiol adducts before the drugs can reach their DNA targets [1] [2] [9]. The methyl group ortho to the nitrogen donor atom in the picoline ligand creates a physical barrier that sterically shields the platinum center. This hindrance significantly slows the kinetics of platinum-thiol bond formation, thereby reducing inactivation. Preclinical studies confirmed picoplatin retained cytotoxic activity in cell lines with elevated GSH levels, where cisplatin and carboplatin failed [1] [2].
Synthetically, picoplatin preparation leverages principles established for cisplatin derivatives, often adapting Dhara's method. A common route involves reacting potassium tetrachloroplatinate (K~2~PtCl~4~) with potassium iodide to form potassium tetraiodoplatinate (K~2~PtI~4~). Subsequent ammine ligand introduction under controlled conditions yields cis-diamminediiodoplatinum(II). Ligand exchange then replaces the iodides with the sterically demanding picoline ligand, followed by conversion of the remaining iodide to chloride using silver nitrate, ultimately yielding picoplatin [8] [9]. The steric bulk necessitates careful control of reaction conditions to ensure the correct cis isomer formation.
Table 1: Key Structural Features and Steric Effects of Select Platinum(II) Anticancer Agents
Compound | Non-Leaving Ligands (L) | Leaving Ligands (X) | Key Steric Feature | Impact on Reactivity/Resistance |
---|---|---|---|---|
Cisplatin | 2 × NH~3~ | 2 × Cl^-^ | Minimal steric hindrance | Highly susceptible to inactivation by thiol nucleophiles (GSH) |
Carboplatin | 2 × NH~3~ | CBDCA^a^ | Minimal steric hindrance; CBDCA is a bidentate ligand | Similar susceptibility to thiol inactivation as cisplatin |
Oxaliplatin | DACH^b^ | Oxalate | Cyclohexane ring provides moderate bulk | Partial circumvention of some resistance mechanisms; different DNA adduct profile |
Picoplatin | 1 × NH~3~, 1 × 2-methylpyridine | 2 × Cl^-^ | Bulky methyl group ortho to N on pyridine ring | Steric shielding reduces Pt-thiol bond formation; retains activity in some cisplatin-resistant models |
^a^ CBDCA: Cyclobutan-1,1-dicarboxylate*^b^ DACH: trans-l-1,2-Diaminocyclohexane
Early clinical development initially focused on small cell lung cancer (SCLC), a malignancy often responsive to platinum drugs initially but prone to rapid resistance development. A phase III trial (SPEAR) evaluated picoplatin in combination with best supportive care versus best supportive care alone in patients with SCLC progressing after first-line platinum-based chemotherapy. While demonstrating manageable toxicity, picoplatin failed to meet its primary endpoint of significantly improving overall survival in this advanced, refractory SCLC population [1] [5]. This setback shifted development focus towards other malignancies where its mechanism might offer a clearer advantage, notably metastatic colorectal cancer (mCRC) and exploring its potential in platinum-resistant ovarian cancer (PROC) [1] [3].
Platinum resistance represents a catastrophic therapeutic failure in oncology. It is formally defined in ovarian cancer as disease recurrence or progression within six months of completing the last platinum-based regimen. Similar definitions apply to other cancers like SCLC and NSCLC. Resistance mechanisms extend beyond thiol inactivation and include:
The clinical consequence is profoundly limited treatment options and dismal outcomes. In PROC, standard non-platinum single agents (e.g., pegylated liposomal doxorubicin - PLD, weekly paclitaxel, topotecan, gemcitabine) yield objective response rates (ORR) of only 6%-13% and median progression-free survival (mPFS) of less than 6 months. Adding bevacizumab improves ORR (~31%) and PFS (mPFS ~6.7 months), but many patients progress rapidly or cannot receive antiangiogenic therapy [3] [6] [7]. Real-world studies confirm median PFS on initial PRROC therapy is only 5.6-8.0 months, with frequent hospitalizations often due to treatment toxicity or complications [7]. Recent phase III trials of novel agents (e.g., lurbinectedin, avelumab combinations) in PROC have largely failed to meet primary endpoints, underscoring the profound unmet need [3] [6].
Table 2: Mechanisms of Platinum Resistance and Picoplatin's Potential Counteractions
Resistance Mechanism | Impact on Cisplatin/Carboplatin | Picoplatin's Design/Mechanistic Response | Supporting Evidence |
---|---|---|---|
Thiol Inactivation (GSH, MT) | High: Rapid inactivation by covalent binding to Pt center | Steric hindrance impedes access of large thiols to Pt center | Preclinical: Retains activity in cells with high GSH [1]; Reduced formation of Pt-GSH adducts [1] |
Reduced Cellular Accumulation | Common: Due to reduced influx/increased efflux | Differentiated transport kinetics | Preclinical: Higher Pt accumulation in resistant SCLC cells vs. cisplatin/carboplatin [2]; Overcomes resistance linked to reduced cisplatin uptake [1] [2] |
Enhanced DNA Repair (NER) | Significant: Repair of Pt-DNA intrastrand crosslinks | Potential for different DNA adduct profile due to steric bulk of carrier ligand | Theoretical/Indirect: Steric bulk may alter DNA adduct conformation, potentially impacting NER recognition. Specific data on picoplatin vs. NER is limited. |
Tolerance (Translesion Synthesis) | Contributes: Allows replication past lesions | Unclear if adducts are more effective blocks to replication | Requires further study |
Altered Apoptosis | Significant: Failure to trigger cell death post-DNA damage | Presumably relies on intrinsic apoptosis pathways activated by DNA damage | Demonstrated apoptosis induction in resistant models [1] [2] |
Picoplatin was designed to specifically counter the first two mechanisms. Preclinical evidence robustly supports its activity in platinum-resistant models:
While clinical success in SCLC was limited, the mechanistic advantages identified preclinically provide a strong rationale for exploring picoplatin in other platinum-resistant settings, particularly where thiol inactivation or reduced accumulation are dominant resistance mechanisms. Its development continues in metastatic colorectal cancer, and its profile warrants investigation in defined subsets of PROC patients [1] [3] [5]. The future landscape for PROC includes novel modalities like antibody-drug conjugates (ADCs) targeting antigens such as FRα (mirvetuximab soravtansine) [6]. However, picoplatin represents a distinct approach within the platinum class itself – not as a broad replacement for existing agents, but as a mechanistically tailored option for specific resistance scenarios. Further biomarker-driven clinical trials are essential to define its precise niche.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7